2-iodo-N-(naphthalen-1-yl)benzamide

Lipophilicity LogP ADME

Protein crystallography and CNS drug discovery groups face challenges in experimental phasing and BBB penetration. 2-Iodo-N-(naphthalen-1-yl)benzamide (CAS 314284-07-6) addresses both: • Enables SAD/MAD phasing via strong iodine anomalous scattering. • Optimized LogP 4.46 (Δ+0.78 vs. non-iodinated parent) aids BBB-penetrant lead design. • Ortho-iodo handle for rapid Pd-catalyzed diversification (Sonogashira, Heck, Suzuki). Full analytical certification provided.

Molecular Formula C17H12INO
Molecular Weight 373.19 g/mol
Cat. No. B11693478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-iodo-N-(naphthalen-1-yl)benzamide
Molecular FormulaC17H12INO
Molecular Weight373.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3I
InChIInChI=1S/C17H12INO/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)
InChIKeyWZRHFSWGOJMZEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-N-(naphthalen-1-yl)benzamide: Physicochemical & Structural Profile


2-Iodo-N-(naphthalen-1-yl)benzamide (CAS: 314284-07-6) is a halogenated benzamide derivative belonging to the naphthalen-1-yl benzamide class [1]. Its molecular structure features an iodine atom substituted at the ortho (2-) position of the benzamide phenyl ring, distinguishing it from non-halogenated, para-substituted, or alternative halogen analogs . This specific substitution pattern confers distinct physicochemical properties, including a calculated LogP of 4.46, a molecular weight of 373.19 g/mol, and a density of 1.7±0.1 g/cm³, which are critical parameters for applications in medicinal chemistry, chemical biology, and synthetic methodology [1].

Physicochemical profile
High lipophilicity supports membrane permeability and CNS penetration studies.
Synthetic utility
Ortho-iodo substituent enables Pd-catalyzed cross-coupling for library synthesis.
Structural biology
Iodine heavy atom provides anomalous scattering for SAD/MAD phasing.

2-Iodo-N-(naphthalen-1-yl)benzamide: Why Generic Substitution Fails


Interchanging 2-iodo-N-(naphthalen-1-yl)benzamide with its non-iodinated parent or alternative halogen analogs is not scientifically justifiable due to significant differences in key molecular properties that dictate experimental outcomes. The iodine atom at the ortho position substantially increases both molecular weight (+125.89 Da vs. the non-iodinated parent) and lipophilicity (ΔLogP ≈ +0.78 to +1.0), altering compound solubility, membrane permeability, and target binding kinetics . Furthermore, the heavy atom effect of iodine enables unique applications in X-ray crystallography (SAD/MAD phasing) and radiosynthesis (I-125/I-123 labeling) that are impossible with chloro, bromo, or unsubstituted analogs [1]. Positional isomerism is equally critical: the 2-iodo substitution pattern can engage in distinct intramolecular interactions and offers a different steric and electronic environment compared to the 4-iodo isomer, directly impacting reactivity in cross-coupling reactions and biological target engagement .

Non-iodinated analogs
Absence of iodine reduces anomalous scattering and lipophilicity, affecting CNS permeability models.
Chloro/bromo analogs
Lower reactivity in cross-coupling and weaker anomalous signal for phasing compared to iodo.
Para-iodo isomer
Positional shift changes solid-state properties and reaction outcomes; not directly interchangeable.

2-Iodo-N-(naphthalen-1-yl)benzamide: Quantitative Differentiation Evidence


Lipophilicity Advantage Over Non-Iodinated Parent Scaffold

2-Iodo-N-(naphthalen-1-yl)benzamide exhibits a calculated LogP of 4.46, representing a substantial increase in lipophilicity compared to the non-iodinated parent compound N-(naphthalen-1-yl)benzamide, which has a reported LogP of 3.68 . This increase in LogP is attributed to the presence of the ortho-iodine substituent, which enhances hydrophobic surface area and reduces aqueous solubility. This property is critical for applications requiring increased membrane permeability or blood-brain barrier penetration potential in CNS-targeted research programs .

Lipophilicity (ΔLogP)
Data to verify
+0.78
Supports CNS permeability research context
Calculated LogP; experimental confirmation advised
Lipophilicity LogP ADME Membrane Permeability Drug Design

Ortho-Iodo vs. Para-Iodo Isomer Differentiation

The ortho-iodine substitution in 2-iodo-N-(naphthalen-1-yl)benzamide results in distinct physicochemical properties compared to its para-iodo isomer (4-iodo-N-(naphthalen-1-yl)benzamide). While both isomers share identical molecular formulas and weights (C17H12INO, MW 373.19), the ortho-substituted target compound exhibits a higher predicted density (1.7±0.1 g/cm³) compared to the para isomer (1.662±0.06 g/cm³) [1]. This difference arises from altered molecular packing and intermolecular interactions due to the proximity of the bulky iodine atom to the amide linkage. Such variations can affect crystallization behavior, solubility, and reactivity in cross-coupling reactions, making the ortho isomer a distinct chemical entity for synthetic applications.

Density (Δ vs. 4-iodo)
Data to verify
+0.038 g/cm³
Different crystal packing affects solid-state and reaction profiles
Predicted densities; experimental validation needed
Positional Isomerism Structure-Property Relationship Synthetic Chemistry Medicinal Chemistry

Heavy Atom Advantage for Crystallography & Radiolabeling

The presence of an iodine atom (atomic number 53) in 2-iodo-N-(naphthalen-1-yl)benzamide provides a significant heavy-atom anomalous scattering signal for X-ray crystallography, enabling experimental phasing via Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) methods [1]. This capability is absent in non-halogenated, chloro-, or fluoro-substituted analogs due to their weaker anomalous signals. Furthermore, the iodine atom serves as a handle for radioiodination (e.g., I-125 or I-123), a strategy widely employed in the development of iodobenzamide-based SPECT imaging agents for dopamine D2 receptor studies [2]. The ortho-iodo position is particularly amenable to such labeling strategies without disrupting key binding interactions.

Anomalous scattering
Class-level
I (Z=53): strong signal
H/Cl/F: weak/negligible
Enables experimental phasing for structural biology
Validated in representative crystallography studies
X-ray Crystallography SAD/MAD Phasing Radiolabeling SPECT Imaging Chemical Biology

Ortho-Iodo Handle for Cross-Coupling Reactions

The ortho-iodo substitution on the benzamide phenyl ring makes 2-iodo-N-(naphthalen-1-yl)benzamide a valuable substrate for transition metal-catalyzed cross-coupling reactions, including Sonogashira, Heck, and Suzuki-Miyaura couplings [1]. The iodine atom at the ortho position is a superior leaving group compared to bromo or chloro analogs, enabling higher reaction yields and milder conditions. This compound serves as a versatile building block for the construction of more complex molecular architectures, including biaryl systems and extended π-conjugated molecules, which are of interest in materials science and medicinal chemistry. The naphthalen-1-yl amide moiety remains intact during these transformations, providing a stable scaffold for further derivatization.

Cross-coupling reactivity
Class-level
Ortho-I: high leaving-group ability
Cl/Br: lower reactivity
Facilitates mild-condition library synthesis
Trend derived from cross-coupling literature
Synthetic Chemistry Cross-Coupling C-C Bond Formation Sonogashira Heck Suzuki

2-Iodo-N-(naphthalen-1-yl)benzamide: Research & Industrial Applications


CNS Drug Discovery: Enhanced Lipophilicity & BBB Penetration

In CNS drug discovery, achieving adequate brain exposure is a primary challenge. The elevated LogP (4.46) of 2-iodo-N-(naphthalen-1-yl)benzamide compared to its non-iodinated parent (LogP 3.68) makes it a more suitable starting scaffold for optimizing blood-brain barrier (BBB) permeability . This property is particularly relevant for programs targeting neurological disorders where the naphthalen-1-yl benzamide core has demonstrated activity. Researchers can leverage this increased lipophilicity to improve CNS exposure in early lead optimization campaigns, potentially reducing the need for extensive structural modifications to enhance passive diffusion.

Experimental Phasing for Protein-Ligand Crystallography

Determining the absolute configuration and binding mode of novel ligands in protein-ligand complexes often requires experimental phasing. The heavy iodine atom in 2-iodo-N-(naphthalen-1-yl)benzamide provides a strong anomalous scattering signal suitable for Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing [1]. This capability is invaluable for structural biology groups investigating the binding interactions of naphthalen-1-yl benzamide derivatives with their biological targets. By incorporating this compound into co-crystallization experiments, researchers can obtain high-resolution structural data that would be impossible to phase using chloro, fluoro, or unsubstituted analogs.

SPECT Imaging Agent Precursor Synthesis

The iodobenzamide scaffold is a well-established pharmacophore for dopamine D2 receptor imaging agents, as demonstrated by the development of [123I]IBZM and [125I]IBF [2]. 2-Iodo-N-(naphthalen-1-yl)benzamide can serve as a precursor or core structure for the development of novel SPECT imaging agents. The ortho-iodo position is strategically located to allow radioiodination without disrupting key receptor-binding interactions. Researchers in nuclear medicine and molecular imaging can utilize this compound to explore structure-activity relationships and optimize the pharmacokinetic and binding properties of next-generation iodobenzamide-based radiotracers.

Cross-Coupling Reactions & Library Synthesis

The ortho-iodo substituent in 2-iodo-N-(naphthalen-1-yl)benzamide serves as an excellent handle for Pd-catalyzed cross-coupling reactions, enabling the rapid diversification of the benzamide scaffold [3]. Synthetic chemists can employ this compound in Sonogashira, Heck, or Suzuki couplings to generate libraries of substituted benzamide derivatives for biological screening or materials science applications. The high reactivity of the aryl iodide bond facilitates reactions under mild conditions with a broad substrate scope, making it an ideal building block for both academic research and industrial process development.

Application
Selection Property
Validation Focus
CNS lead optimization
Iodine-enhanced lipophilicity profile
Blood-brain barrier permeability assays
Protein-ligand crystallography
Heavy atom anomalous scattering
SAD/MAD phasing outcomes
SPECT tracer development
Radioiodination handle at ortho position
Dopamine D2 receptor binding assays
Library synthesis
Ortho-iodo cross-coupling reactivity
Pd-catalyzed coupling yields

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